

Aneratrigine Hydrochloride: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: *Aneratrigine hydrochloride*

Cat. No.: *B12369953*

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This document provides a comprehensive technical overview of **Aneratrigine hydrochloride**, a potent and selective voltage-gated sodium channel Nav1.7 inhibitor. **Aneratrigine hydrochloride** is under investigation as a non-opioid analgesic for the treatment of neuropathic pain. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the compound's chemical structure, physicochemical and pharmacological properties, and available experimental data.

Chemical Identity and Structure

Aneratrigine hydrochloride is the hydrochloride salt of Aneratrigine. Its chemical structure and identity are detailed below.

Chemical Structure:

Caption: Chemical structure of **Aneratrigine hydrochloride**.

Identifier	Value
IUPAC Name	5-chloro-2-fluoro-4-((4-fluoro-2-(methyl(2-(methylamino)ethyl)amino)phenyl)amino)-N-(thiazol-4-yl)benzenesulfonamide hydrochloride
CAS Number	2097163-75-0
Molecular Formula	C ₁₉ H ₂₁ Cl ₂ F ₂ N ₅ O ₂ S ₂
Molecular Weight	524.43 g/mol

Physicochemical Properties

A summary of the known physicochemical properties of Aneratrigine and its salts is presented below. It is important to note that detailed solubility and pKa data have been published for the mesylate salt, which provides valuable insight into the behavior of the active moiety.

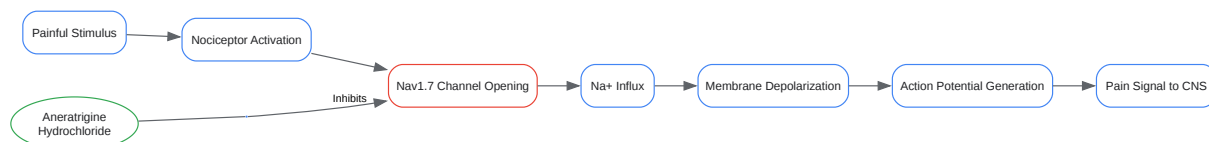
Property	Value	Notes
Physical Form	Solid	[1]
Solubility (HCl salt)	Soluble in DMSO.	[2]
Solubility (Mesylate salt)	pH-dependent: 0.03 mg/mL at pH 1.2; 5.22 mg/mL at pH 4.0; 0.71 mg/mL at pH 6.8.	Data for the mesylate salt, indicating poor aqueous solubility in acidic conditions.
pKa (Mesylate salt)	pKa ₁ = 1.1, pKa ₂ = 3.0, pKa ₃ = 5.5 (acidic), pKa ₄ = 8.7 (basic).	Predicted values for the mesylate salt.
Log P (Mesylate salt)	-0.54 (water, 37 °C)	Indicates high hydrophilicity of the mesylate salt.
Log D (Mesylate salt)	-0.76 to 0.83 (pH 1 to 12)	Demonstrates limited membrane permeability of the mesylate salt across a wide pH range.
Storage and Stability	Store at -20°C for long-term. Stable under recommended storage conditions.	General recommendation for the hydrochloride salt from suppliers. Formulation studies of the mesylate salt highlighted stability challenges with certain excipients under heat and moisture stress.

Pharmacological Profile

Aneratrigine is a potent and selective blocker of the voltage-gated sodium channel Nav1.7.[1][3][4] This channel is a genetically validated target for pain, as loss-of-function mutations in the SCN9A gene (which encodes Nav1.7) lead to congenital insensitivity to pain, while gain-of-function mutations result in severe pain syndromes. By inhibiting Nav1.7, Aneratrigine is being investigated for its potential to treat various neuropathic pain conditions.

Mechanism of Action

The primary mechanism of action of Aneratrigine is the inhibition of the Nav1.7 sodium channel, which is predominantly expressed in peripheral sensory neurons. By blocking the influx of sodium ions through this channel, Aneratrigine reduces the excitability of these neurons and thereby dampens the transmission of pain signals.



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Caption: Proposed mechanism of action of **Aneratrigine hydrochloride**.

Selectivity

While specific IC₅₀ values for **Aneratrigine hydrochloride** against a full panel of sodium channel subtypes are not publicly available, its development is focused on achieving high selectivity for Nav1.7 over other isoforms (e.g., Nav1.5 in cardiac tissue and other Nav channels in the central nervous system) to minimize off-target side effects.

Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic and pharmacodynamic data for **Aneratrigine hydrochloride** in preclinical models and humans are not extensively published in the public domain. Formulation studies of the mesylate salt were conducted to improve its oral bioavailability, which was limited by poor aqueous solubility in acidic conditions.

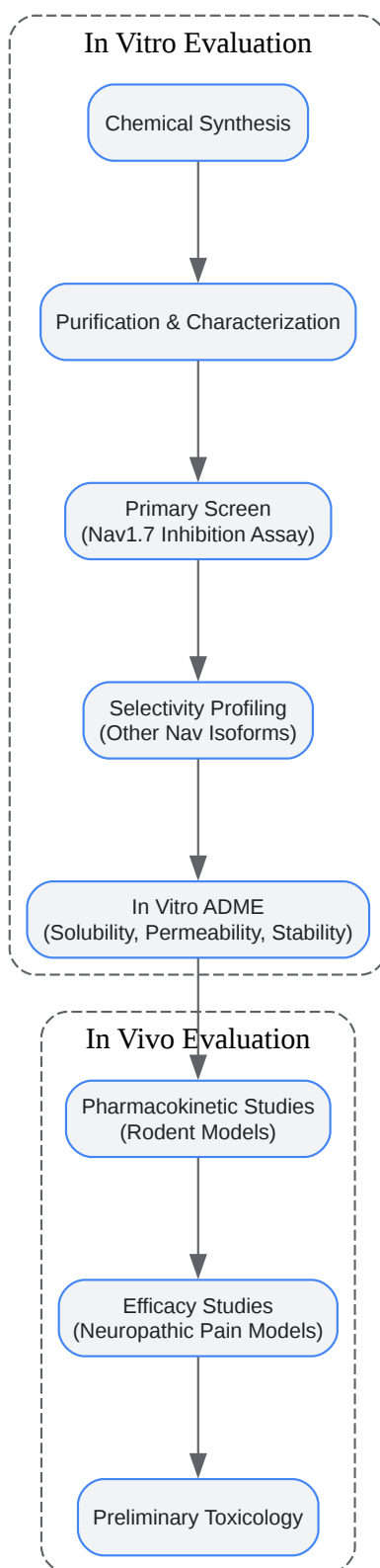
Synthesis and Analysis

Detailed synthetic routes and analytical methods for **Aneratrigine hydrochloride** are typically proprietary information. However, the general synthesis of related sulfonamide-based Nav1.7 inhibitors often involves multi-step organic chemistry procedures. Analytical characterization would likely involve techniques such as:

- High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.
- Mass Spectrometry (MS): For structural confirmation and impurity identification.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation.
- X-Ray Crystallography: To determine the solid-state structure.

Experimental Protocols

Specific experimental protocols for the synthesis and biological evaluation of **Aneratrigine hydrochloride** are not publicly available. However, a general workflow for evaluating a novel Nav1.7 inhibitor is outlined below.



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Caption: General experimental workflow for a novel Nav1.7 inhibitor.

Biological Activities and Therapeutic Potential

Aneratrigine hydrochloride's primary biological activity is the inhibition of the Nav1.7 sodium channel, which is critical for pain signaling. This targeted action presents a promising therapeutic approach for various neuropathic pain conditions, which are often poorly managed by existing therapies. The development of a selective, non-opioid analgesic like **Aneratrigine hydrochloride** could offer a significant advancement in pain management, potentially providing effective pain relief without the adverse effects and addiction potential associated with opioids.

Conclusion

Aneratrigine hydrochloride is a promising Nav1.7 inhibitor with the potential to be a novel non-opioid treatment for neuropathic pain. Its development highlights the importance of targeting genetically validated pain pathways. Further disclosure of preclinical and clinical data will be crucial to fully understand its therapeutic potential and safety profile. This technical guide provides a summary of the currently available information to aid researchers and developers in the field of pain therapeutics.

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